N-(2-methylpropyl)benzamide;toluene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

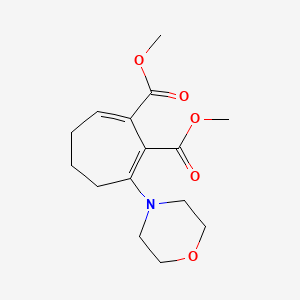

N-(2-methylpropyl)benzamide: and toluene are two distinct organic compounds. N-(2-methylpropyl)benzamide is an amide derivative, while toluene is a simple aromatic hydrocarbon. Both compounds have significant roles in organic chemistry and various industrial applications.

Preparation Methods

N-(2-methylpropyl)benzamide: can be synthesized through the direct condensation of benzoic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient, eco-friendly, and provides high yields.

Toluene: is typically produced through the catalytic reforming of naphtha in the petroleum industry. It can also be obtained from coal tar during the coking process. The industrial production of toluene involves the dehydrogenation of methylcyclohexane or the disproportionation of xylene .

Chemical Reactions Analysis

N-(2-methylpropyl)benzamide: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, especially at the benzylic position.

Toluene: is known for its reactivity in:

Friedel-Crafts Alkylation and Acylation: Toluene reacts with alkyl or acyl chlorides in the presence of aluminum chloride to form alkylated or acylated products.

Oxidation: Toluene can be oxidized to benzoic acid using strong oxidizing agents.

Halogenation: It undergoes free radical halogenation at the benzylic position.

Scientific Research Applications

N-(2-methylpropyl)benzamide: has applications in:

Pharmaceuticals: Used as an intermediate in the synthesis of therapeutic agents.

Agriculture: Employed in the formulation of agrochemicals.

Material Science: Utilized in the production of polymers and resins.

Toluene: is widely used in:

Solvent: Commonly used as an industrial solvent for paints, coatings, and adhesives.

Chemical Synthesis: Serves as a precursor in the synthesis of benzene, benzoic acid, and other chemicals.

Fuel Additive: Used to improve the octane rating of gasoline.

Mechanism of Action

N-(2-methylpropyl)benzamide: exerts its effects through interactions with various molecular targets, including enzymes and receptors. The amide group can form hydrogen bonds with biological molecules, influencing their activity and stability .

Toluene: acts primarily as a solvent, dissolving various organic compounds. Its aromatic ring structure allows it to participate in π-π interactions with other aromatic compounds, enhancing its solubilizing power .

Comparison with Similar Compounds

N-(2-methylpropyl)benzamide: can be compared with other benzamide derivatives such as:

- N-methylbenzamide

- N-ethylbenzamide

- N-propylbenzamide

These compounds share similar chemical properties but differ in their alkyl substituents, affecting their reactivity and applications .

Toluene: is similar to other aromatic hydrocarbons like:

- Benzene

- Xylene

- Ethylbenzene

Toluene is unique due to its methyl group, which enhances its reactivity in electrophilic substitution reactions compared to benzene .

Properties

CAS No. |

90239-31-9 |

|---|---|

Molecular Formula |

C18H23NO |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

N-(2-methylpropyl)benzamide;toluene |

InChI |

InChI=1S/C11H15NO.C7H8/c1-9(2)8-12-11(13)10-6-4-3-5-7-10;1-7-5-3-2-4-6-7/h3-7,9H,8H2,1-2H3,(H,12,13);2-6H,1H3 |

InChI Key |

BYRXFCWEJVMEFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1.CC(C)CNC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)

![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester](/img/structure/B14364118.png)

![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)

![N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline](/img/structure/B14364128.png)

![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)

![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)

![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)